2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride
Description
2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Properties
IUPAC Name |
2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-2-7-14-10-5-3-4-6-11(10)15(8-9-16)12(14)13;/h2-6,13,16H,1,7-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVJVPZPEXNQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N(C1=N)CCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable reagent to form the benzimidazole core, followed by further functionalization to introduce the ethanol and imino groups. The reaction conditions often include the use of catalysts such as nickel or palladium, and solvents like dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography, and the final product is often converted to its hydrochloride salt form for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives with different properties.
Scientific Research Applications
2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 2-(2-imino-3-methylbenzimidazol-1-yl)ethanol
- 2-(2-imino-3-ethylbenzimidazol-1-yl)ethanol
- 2-(2-imino-3-propylbenzimidazol-1-yl)ethanol
Uniqueness
2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride is unique due to the presence of the prop-2-enyl group, which can confer distinct chemical and biological properties. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
